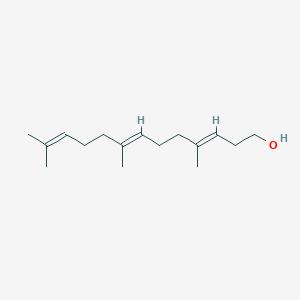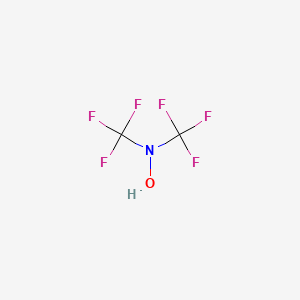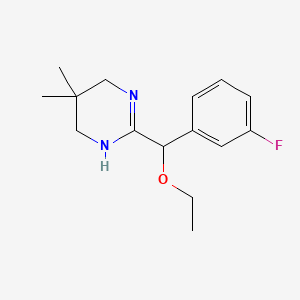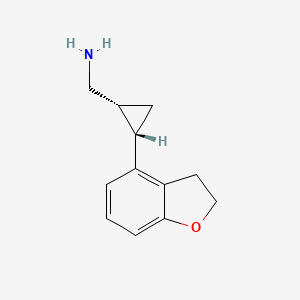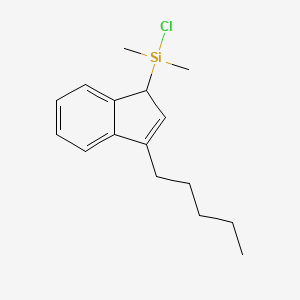
1-(Chlorodimethylsilyl)-3-pentyl-1H-indene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Chlorodimethylsilyl)-3-pentyl-1H-indene is an organosilicon compound characterized by the presence of a chlorodimethylsilyl group attached to a pentyl-substituted indene ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Chlorodimethylsilyl)-3-pentyl-1H-indene typically involves the reaction of 3-pentyl-1H-indene with chlorodimethylsilane in the presence of a catalyst. The reaction is usually carried out under an inert atmosphere to prevent unwanted side reactions. The process can be summarized as follows:
Starting Materials: 3-pentyl-1H-indene and chlorodimethylsilane.
Catalyst: A suitable catalyst such as platinum or palladium.
Reaction Conditions: The reaction is conducted at elevated temperatures (typically around 100-150°C) under an inert atmosphere (e.g., nitrogen or argon).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to maximize efficiency and minimize waste.
化学反应分析
Types of Reactions: 1-(Chlorodimethylsilyl)-3-pentyl-1H-indene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the chlorodimethylsilyl group to a hydrosilyl group.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or ozone are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under mild conditions.
Major Products:
Oxidation: Silanol derivatives.
Reduction: Hydrosilyl derivatives.
Substitution: Various substituted silyl compounds depending on the nucleophile used.
科学研究应用
1-(Chlorodimethylsilyl)-3-pentyl-1H-indene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Investigated for its potential use in modifying biological molecules for improved stability and functionality.
Medicine: Explored for its potential in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 1-(Chlorodimethylsilyl)-3-pentyl-1H-indene involves the interaction of the chlorodimethylsilyl group with various molecular targets. The compound can form stable bonds with organic and inorganic substrates, facilitating the formation of new chemical structures. The pathways involved include:
Formation of Si-O bonds: Through oxidation reactions.
Formation of Si-C bonds: Via substitution reactions with carbon-based nucleophiles.
相似化合物的比较
- 1-(Dichloromethylsilyl)-3-pentyl-1H-indene
- 1-(Trimethylsilyl)-3-pentyl-1H-indene
- 1-(Dimethylsilyl)-3-pentyl-1H-indene
Comparison: 1-(Chlorodimethylsilyl)-3-pentyl-1H-indene is unique due to the presence of the chlorodimethylsilyl group, which imparts distinct reactivity compared to its analogs. For instance, the dichloromethylsilyl derivative exhibits different reactivity patterns in substitution reactions, while the trimethylsilyl and dimethylsilyl derivatives show variations in their stability and reactivity towards oxidation and reduction.
属性
分子式 |
C16H23ClSi |
|---|---|
分子量 |
278.89 g/mol |
IUPAC 名称 |
chloro-dimethyl-(3-pentyl-1H-inden-1-yl)silane |
InChI |
InChI=1S/C16H23ClSi/c1-4-5-6-9-13-12-16(18(2,3)17)15-11-8-7-10-14(13)15/h7-8,10-12,16H,4-6,9H2,1-3H3 |
InChI 键 |
YIGPKNPKNTUEEN-UHFFFAOYSA-N |
规范 SMILES |
CCCCCC1=CC(C2=CC=CC=C21)[Si](C)(C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


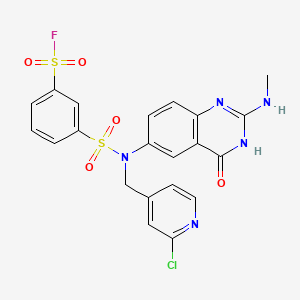

![[(2R,3R,4S,5R)-5-(6-amino-2-chloropurin-9-yl)-3-benzoyloxy-4-fluorooxolan-2-yl]methyl benzoate](/img/structure/B13423007.png)
![Bicyclo[2.2.0]hexa-1,3,5-triene,2,3,5,6-tetrafluoro-(9ci)](/img/structure/B13423016.png)
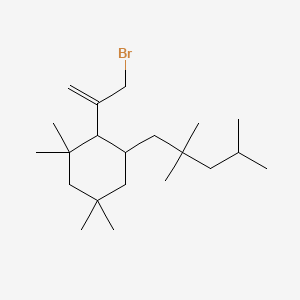
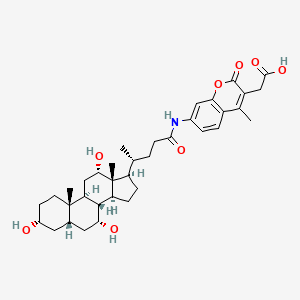
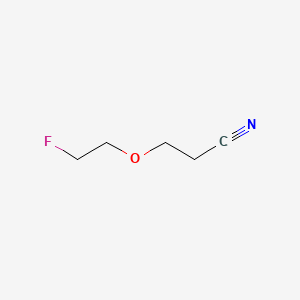
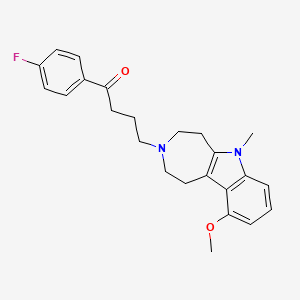

![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-9,15-bis[[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy]-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B13423057.png)
